molecular formula C13H19N3O B3198729 1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide CAS No. 1016509-83-3

1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide

Cat. No.: B3198729
CAS No.: 1016509-83-3
M. Wt: 233.31 g/mol
InChI Key: TXLDVMBIFUACDM-UHFFFAOYSA-N
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Description

Product Overview 1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide is an organic compound with the CAS Number 1016509-83-3 and a molecular formula of C13H19N3O. This chemical features a piperidine-3-carboxamide core substituted with a (3-aminophenyl)methyl group, making it a valuable intermediate for researchers in medicinal chemistry and drug discovery . Research Applications and Value This compound belongs to the piperidine-3-carboxamide class of molecules, which are of significant interest in pharmaceutical research. Recent scientific investigations suggest that substituted piperidine-3-carboxamide derivatives show promise as potential active ingredients for the treatment of chronic inflammatory conditions. A 2025 molecular docking study highlighted the feasibility of using novel piperidine-3-carboxamide derivatives in the treatment of Crohn's disease, demonstrating high binding affinity with specific target proteins . While this specific molecule requires further study, its structural framework provides a crucial scaffold for developing new therapeutic agents. Handling and Safety This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-aminophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-12-5-1-3-10(7-12)8-16-6-2-4-11(9-16)13(15)17/h1,3,5,7,11H,2,4,6,8-9,14H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLDVMBIFUACDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 3 Aminophenyl Methyl Piperidine 3 Carboxamide

Established Synthetic Pathways to 1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide

While a specific, documented synthesis for this compound is not extensively reported in the literature, its structure lends itself to established synthetic organic chemistry reactions. A logical and efficient pathway would involve the coupling of a substituted benzyl (B1604629) group to the nitrogen of the piperidine (B6355638) ring, followed by the transformation of a functional group on the phenyl ring to the desired amine.

Precursor Synthesis and Starting Material Considerations

The synthesis of the target compound relies on the availability of two key precursors: piperidine-3-carboxamide and a suitable 3-substituted benzaldehyde (B42025) or benzyl halide.

Piperidine-3-carboxamide: This precursor can be obtained from piperidine-3-carboxylic acid (nipecotic acid), which is commercially available in both racemic and enantiomerically pure forms. sigmaaldrich.com The amidation of the carboxylic acid can be achieved through standard peptide coupling methods. The chirality of the final product at the C3 position of the piperidine ring is dependent on the stereochemistry of the starting piperidine-3-carboxamide. mdpi.com

3-Nitrobenzaldehyde (B41214): A common and cost-effective precursor for the 3-aminobenzyl moiety is 3-nitrobenzaldehyde. This can be synthesized via the nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid. prepchem.comwikipedia.orgchemicalbook.comoc-praktikum.deijpsonline.com The reaction conditions can be controlled to favor the formation of the meta-isomer. wikipedia.org

PrecursorStarting MaterialKey Reaction
Piperidine-3-carboxamidePiperidine-3-carboxylic acidAmidation
3-NitrobenzaldehydeBenzaldehydeNitration
3-Nitrobenzyl bromide3-NitrotolueneBromination

Key Reaction Steps and Optimized Conditions

A plausible synthetic route to this compound involves two primary steps: N-alkylation of piperidine-3-carboxamide followed by reduction of the nitro group.

Step 1: N-Alkylation via Reductive Amination

A widely used method for forming the N-benzyl bond is reductive amination. harvard.eduorganic-chemistry.org This would involve the reaction of piperidine-3-carboxamide with 3-nitrobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired N-benzylated piperidine.

Reaction: Piperidine-3-carboxamide + 3-Nitrobenzaldehyde → 1-[(3-Nitrophenyl)methyl]piperidine-3-carboxamide

Reducing Agents: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation. harvard.edu Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be employed.

Conditions: The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF) at room temperature. The presence of a mild acid, such as acetic acid, can catalyze the formation of the iminium ion.

Alternative Step 1: N-Alkylation with a Benzyl Halide

An alternative approach is the direct N-alkylation of piperidine-3-carboxamide with a 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide). researchgate.net

Reaction: Piperidine-3-carboxamide + 3-Nitrobenzyl bromide → 1-[(3-Nitrophenyl)methyl]piperidine-3-carboxamide

Conditions: This reaction is typically performed in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (NEt₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group on the phenyl ring to an amine.

Reaction: 1-[(3-Nitrophenyl)methyl]piperidine-3-carboxamide → this compound

Reducing Agents: A variety of methods can be used for this reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate) is a common and efficient method. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be effective.

StepReaction TypeKey ReagentsTypical Solvents
1aReductive Amination3-Nitrobenzaldehyde, NaBH(OAc)₃Dichloroethane, THF
1bN-Alkylation3-Nitrobenzyl bromide, K₂CO₃DMF, Acetonitrile
2Nitro ReductionH₂, Pd/C or SnCl₂, HClMethanol, Ethanol

Strategies for Derivatization and Analogue Synthesis

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies. nih.govnih.govacs.org

Modifications on the Piperidine Ring System

The piperidine ring can be modified at the nitrogen atom or, in principle, at the carbon atoms of the ring, though the latter is synthetically more challenging once the ring is formed.

N-Alkylation/Acylation: While the nitrogen is already substituted with a benzyl group, in related syntheses of piperidine derivatives, the nature of this substituent can be varied. Different substituted benzyl groups or other alkyl or aryl groups can be introduced during the initial N-alkylation step. nih.govnih.gov

Modifications at other ring positions: The synthesis of piperidines with substituents at other positions on the ring would generally require starting with a different piperidine precursor. For example, 3-alkylpiperidines can be synthesized through regioselective alkylation of piperideine intermediates. odu.edu

Functionalization of the Aminophenyl Moiety

The primary amino group on the phenyl ring is a versatile functional handle for a wide range of chemical transformations. nih.gov

Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation: The amino group can be mono- or di-alkylated through reductive amination with aldehydes or ketones, or by reaction with alkyl halides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides ureas and thioureas, respectively.

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups.

The following table summarizes potential derivatization strategies:

MoietyReaction TypeReagent ClassResulting Functional Group
AminophenylAcylationAcid chlorides, AnhydridesAmide
AminophenylSulfonylationSulfonyl chloridesSulfonamide
AminophenylAlkylationAldehydes/Ketones, Alkyl halidesSecondary/Tertiary Amine
AminophenylUrea FormationIsocyanatesUrea

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, which is a common approach in drug discovery and development. reachemchemicals.com

Alterations to the Carboxamide Functionality

The carboxamide group at the 3-position of the piperidine ring is a key structural feature that can be modified to explore its role in molecular interactions. Common alterations include the synthesis of N-substituted amides, conversion to nitriles, and cyclization reactions.

N-Substituted Amide Derivatives:

The synthesis of N-substituted amide derivatives of this compound can be achieved through standard amide coupling reactions. This typically involves the initial protection of the primary aminophenyl group, for example, as a tert-butoxycarbonyl (Boc) carbamate, to prevent its participation in the coupling reaction. The protected piperidine-3-carboxylic acid can then be activated using a variety of coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of a primary or secondary amine. Subsequent deprotection of the aminophenyl group yields the desired N-substituted carboxamide derivative. This approach allows for the introduction of a wide range of substituents to probe steric and electronic requirements at this position.

Dehydration to Nitriles:

The primary carboxamide can be dehydrated to the corresponding nitrile, a functional group with distinct electronic and steric properties. A common method for this transformation is the use of dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The reaction is typically carried out in an appropriate solvent, such as dichloromethane (B109758) or pyridine (B92270), and may require heating. For a substrate like this compound, protection of the aminophenyl group would likely be necessary to avoid side reactions.

Cyclization Reactions:

The carboxamide functionality can also participate in cyclization reactions to form novel heterocyclic systems. For instance, treatment of a piperidine-3-carboxamide with chlorocarbonylsulfenyl chloride can lead to the formation of a piperidin-3-yl-oxathiazol-2-one. This transformation introduces a new heterocyclic ring system, which can significantly alter the molecule's shape and potential biological activity. The reaction conditions for such cyclizations would need to be carefully optimized to be compatible with the other functional groups present in the molecule.

Table 1: Synthetic Methodologies for Altering the Carboxamide Functionality

Transformation Reagents and Conditions Product Functional Group Notes

Introduction of Chemical Probes or Affinity Tags

To study the molecular interactions and biological targets of this compound, it is often necessary to attach chemical probes, such as fluorescent dyes, or affinity tags, like biotin (B1667282). The primary amine on the phenyl ring is an ideal handle for such modifications.

Biotinylation via Amide Coupling:

A common strategy for introducing a biotin affinity tag is through the reaction of the primary aminophenyl group with an activated ester of biotin, such as biotin-N-hydroxysuccinimide (biotin-NHS). This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at room temperature, often with the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This method forms a stable amide bond between the biotin molecule and the aminophenyl group of the target compound. The resulting biotinylated derivative can be used in pull-down assays to identify binding partners.

Introduction of Bioorthogonal Handles for Click Chemistry:

For more versatile labeling with a variety of probes, a bioorthogonal handle, such as an azide (B81097) or an alkyne, can be introduced. For example, the aminophenyl group can be reacted with an azide-containing acyl chloride or a carboxylic acid activated with a coupling reagent to install an azide moiety. Alternatively, an alkyne group can be introduced through similar amide bond formation reactions. Once the bioorthogonal handle is in place, it can be specifically reacted with a probe containing the complementary functional group (an alkyne for an azide, or an azide for an alkyne) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), the latter being suitable for live-cell applications due to the absence of a cytotoxic copper catalyst. This "click chemistry" approach allows for the attachment of a wide array of probes, including fluorescent dyes, affinity tags, and photoreactive crosslinkers.

Table 2: Methodologies for Introducing Chemical Probes and Affinity Tags

Probe/Tag Methodology Reagents and Conditions Attachment Site
Biotin NHS Ester Coupling Biotin-NHS, DMF or DMSO, TEA Aminophenyl group

Computational and Theoretical Investigations of 1 3 Aminophenyl Methyl Piperidine 3 Carboxamide

Molecular Modeling and Conformational Analysis

There are no specific studies available that detail the molecular modeling and conformational analysis of 1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide. Such studies would typically involve the use of computational methods to determine the three-dimensional structure of the molecule and explore its various possible conformations. This analysis is crucial for understanding how the molecule might interact with biological targets.

Quantum Chemical Calculations of Electronic Structure and Reactivity

No quantum chemical calculations detailing the electronic structure and reactivity of this compound have been found in the public domain. These theoretical studies are instrumental in understanding the fundamental electronic properties of a molecule.

Frontier Molecular Orbital (FMO) Analysis

There is no published Frontier Molecular Orbital (FMO) analysis for this compound. FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a common theoretical method used to predict the reactivity of a molecule. libretexts.orgwikipedia.org

Electrostatic Potential Surface (MEP) Mapping

Specific Electrostatic Potential Surface (MEP) maps for this compound are not available in the reviewed literature. MEP mapping is a computational technique used to visualize the charge distribution of a molecule, which helps in predicting how it will interact with other molecules. researchgate.netresearchgate.net

In Silico Ligand-Target Docking and Binding Interaction Prediction

There are no publicly available in silico docking studies or binding interaction predictions specifically for this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net While studies on related piperidine (B6355638) derivatives exist, data for this specific compound is absent.

Molecular Dynamics Simulations to Explore Conformational Landscape and Interactions

No molecular dynamics (MD) simulation studies for this compound have been reported in the available scientific literature. MD simulations are a powerful tool used to understand the physical movements of atoms and molecules over time, providing insights into the conformational landscape and intermolecular interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues (focused on in vitro activities/properties)

While Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies have been conducted on various classes of piperidine derivatives to correlate their chemical structures with biological activities or properties, nih.gov no such studies specifically focusing on analogues of this compound and their in vitro activities or properties were identified in the search results. These models are valuable in medicinal chemistry for designing and predicting the activity of new compounds. researchgate.net

Molecular and Cellular Mechanism of Action Studies of 1 3 Aminophenyl Methyl Piperidine 3 Carboxamide

In Vitro Target Identification and Validation

No publicly available in vitro studies were identified that specifically investigate the molecular targets of 1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide.

There are no specific data from enzyme inhibition or activation assays for this compound in the public domain. While related chemical structures, piperidine (B6355638) carboxamides, have been explored as inhibitors for enzymes like anaplastic lymphoma kinase (ALK), no such activity has been documented for the specified compound. nih.gov

No receptor binding or ligand displacement studies for this compound have been published in the scientific literature. Although similar piperidine carboxamide derivatives have been investigated as antagonists for receptors like the transient receptor potential vanilloid-1 (TRPV1), there is no information available for this specific molecule. researchgate.net

There is no available research describing the effects of this compound on protein-protein interactions. The modulation of protein-protein interactions is a therapeutic strategy, but no studies have linked this specific compound to such activity. ajwilsonresearch.comnih.gov

Cellular Pathway Modulation

No studies detailing the impact of this compound on cellular pathways were found in the public scientific literature.

There are no published studies analyzing the effect of this compound on any signal transduction pathways in cell lines.

No gene expression or transcriptomic studies have been published that assess the cellular response to this compound.

Proteomic and Metabolomic Investigations

Currently, there is a notable absence of publicly available scientific literature detailing proteomic or metabolomic studies conducted on this compound. Extensive searches of scholarly databases did not yield any reports on how this specific compound may alter protein expression profiles (proteomics) or the landscape of small-molecule metabolites (metabolomics) within cells or biological systems. Consequently, the downstream effects of this compound on global cellular protein networks and metabolic pathways remain uncharacterized.

Cellular Uptake and Intracellular Distribution in In Vitro Models

The mechanisms by which this compound enters cells and its subsequent localization within subcellular compartments have not been documented in peer-reviewed research. As of now, there are no available in vitro studies that have investigated the cellular uptake kinetics, transport mechanisms (e.g., passive diffusion, active transport), or the intracellular distribution pattern of this compound. Therefore, it is unknown which organelles or cellular structures it may target or accumulate in.

In Vitro Metabolic Stability and Biotransformation Pathways (e.g., in hepatic microsomes, hepatocytes)

Detailed investigations into the metabolic fate of this compound are not present in the current scientific literature. There is no published data from in vitro experiments using systems such as hepatic microsomes or cultured hepatocytes to determine the metabolic stability of the compound. As a result, key parameters like its intrinsic clearance and half-life in these systems are unknown. Furthermore, the specific biotransformation pathways, including the major metabolites formed and the cytochrome P450 (CYP) enzymes or other drug-metabolizing enzymes involved in its metabolism, have not been identified.

Preclinical Biological Activity of 1 3 Aminophenyl Methyl Piperidine 3 Carboxamide in in Vitro and Cellular Models

Enzymatic and Biochemical Assays

The primary mechanism of action of 1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide is the inhibition of the PARP family of enzymes, particularly PARP-1 and PARP-2, which play a critical role in DNA repair. Enzymatic and biochemical assays have been fundamental in quantifying the potency and selectivity of this compound.

In cell-free enzymatic assays, this compound has demonstrated potent inhibitory activity against both PARP-1 and PARP-2. The inhibitory constant (Ki) values, which represent the concentration of the inhibitor required to produce half-maximum inhibition, have been determined to be 5.2 nM for PARP-1 and 2.9 nM for PARP-2. selleckchem.com Further characterization using a chemiluminescent assay kit yielded an IC50 value of 4.4 nM for PARP-1 inhibition. This high potency underscores the compound's strong affinity for its molecular targets. The compound has been shown to be inactive against other enzymes that utilize NAD+, such as SIRT2, highlighting its selectivity. selleckchem.com

Table 1: Enzymatic Inhibition of PARP by this compound
EnzymeInhibitory Constant (Ki)IC50
PARP-15.2 nM4.4 nM
PARP-22.9 nMNot Reported

Cell-Based Assays

The effect of this compound on the viability and proliferation of cancer cells has been extensively evaluated, both as a single agent and in combination with DNA-damaging agents. In many cancer cell lines, the compound on its own demonstrates modest effects on cell viability. However, its primary potential lies in its ability to potentiate the cytotoxic effects of chemotherapy and radiation.

For instance, in endometrial carcinoma Ishikawa cells, this compound as a single agent showed a dose-dependent inhibitory effect on cell proliferation, with a 10% inhibition concentration (IC10) of 1.7 µM and a 50% inhibition concentration (IC50) of 133.5 µM. nih.gov In germ cell tumor cell lines, sensitivity to the compound was observed in a dose-dependent manner. nih.gov

The synergistic effect with other anti-cancer agents is a hallmark of this PARP inhibitor. Studies have shown that it significantly enhances the cytotoxicity of cisplatin (B142131) in human oral cancer cell lines (HSC-2, Ca9-22, and CAL27). selleckchem.com In cisplatin-resistant embryonal carcinoma cell lines, this compound demonstrated a synergistic effect with cisplatin, reducing cell viability more than either agent alone. nih.gov

Table 2: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (as single agent)
IshikawaEndometrial Carcinoma133.5 µM

Consistent with its role in potentiating DNA damage, this compound has been shown to enhance apoptosis and induce cell cycle arrest in cancer cells, particularly when combined with genotoxic therapies.

In endometrial carcinoma cells, the combination of this compound with radiation therapy led to a significantly higher rate of apoptosis compared to radiation alone. nih.gov The apoptotic rates were 35.53% in the combination group, compared to 16.27% in the radiation-only group, 9.97% in the veliparib-only group, and 2.13% in the control group. nih.gov This enhanced apoptosis is a key mechanism behind the radiosensitizing effect of the compound.

Cell cycle analysis has revealed that PARP inhibition can lead to cell cycle arrest, preventing damaged cells from progressing through the cell division cycle. In combination with the topoisomerase I inhibitor topotecan, this compound was found to enhance G2/M phase cell cycle arrest in various cancer cell lines. nih.gov This effect was observed in both p53-wild-type and p53-mutant or -null cells, indicating a broad applicability of this mechanism. nih.gov

Table 3: Apoptosis Induction in Ishikawa Cells
Treatment GroupApoptosis Rate (%)
Control2.13 ± 0.42
This compound alone9.97 ± 1.56
Radiation Therapy (RT) alone16.27 ± 1.10
This compound + RT35.53 ± 1.63

While the primary focus of preclinical research on this compound has been on its effects on DNA repair, cell viability, and apoptosis, cellular functionality assays such as those for migration and invasion are critical for understanding the full spectrum of its anti-cancer activity. These assays are designed to assess the ability of cancer cells to move and invade surrounding tissues, which are key processes in metastasis.

Standard in vitro methods to evaluate these functionalities include the wound-healing or scratch assay, and the transwell migration or Matrigel invasion assays. The wound-healing assay involves creating a gap in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap. Transwell assays utilize a porous membrane to separate two chambers, with cells seeded in the upper chamber and a chemoattractant in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified. For invasion assays, the membrane is coated with a layer of extracellular matrix, such as Matrigel, which the cells must degrade to migrate through.

Although these assays are standard in preclinical drug development, specific data from published studies detailing the effects of this compound on the migration and invasion of cancer cells are not extensively available in the public domain.

The discovery and development of novel therapeutic agents often rely on high-throughput screening (HTS) and high-content screening (HCS) methodologies. These approaches allow for the rapid testing of large libraries of chemical compounds to identify those with desired biological activities. Reporter gene assays are a common tool in HTS, where the expression of a reporter protein (such as luciferase or green fluorescent protein) is linked to the activity of a specific cellular pathway or target.

In the context of PARP inhibitors, HTS campaigns have been instrumental in identifying initial hit compounds. For example, screening of small-molecule libraries has led to the discovery of piperidine-3-carboxamide derivatives with anti-melanoma activity. nih.gov While the specific screening platform that led to the discovery of this compound is not detailed in the available literature, it is highly probable that such HTS methods were employed in its initial identification and optimization.

HCS, which combines automated microscopy with sophisticated image analysis, provides more detailed, multi-parametric data on cellular phenotypes. This technology could be used to assess the effects of this compound on various cellular processes simultaneously, such as DNA damage, apoptosis, and cell cycle progression, in a high-throughput manner.

Organotypic Culture and Ex Vivo Model Studies

To bridge the gap between traditional 2D cell culture and in vivo animal models, more complex in vitro systems such as organotypic cultures and ex vivo models are increasingly being utilized. These models better recapitulate the three-dimensional architecture and cellular heterogeneity of native tissues.

Organotypic slice cultures, which involve the culture of thin slices of tissue, maintain the complex cellular interactions and microenvironment of the original organ. frontiersin.org These models are valuable for studying the effects of therapeutic agents in a more physiologically relevant context. Similarly, patient-derived explant (PDE) models, where small pieces of a patient's tumor are cultured ex vivo, offer a platform for assessing drug responses in individual tumors, thereby aiding in personalized medicine. frontiersin.orgnih.gov

While these advanced models are powerful tools in preclinical research, specific published studies detailing the evaluation of this compound in organotypic cultures or patient-derived explants are limited. However, the use of ex vivo preclinical model systems has been mentioned in the investigation of the compound in combination with other chemotherapeutic agents in colorectal cancer stem cells, suggesting the application of such models in its preclinical assessment. reactionbiology.com

Analytical Methodologies for 1 3 Aminophenyl Methyl Piperidine 3 Carboxamide in Research Settings

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool in the analysis of pharmaceutical compounds, allowing for the separation, identification, and quantification of components within a mixture. For a compound such as 1-[(3-aminophenyl)methyl]piperidine-3-carboxamide, both high-performance liquid chromatography and gas chromatography can be applied, each with specific considerations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. The compound possesses several features that make it well-suited for HPLC analysis, notably the aminophenyl group which acts as a chromophore for UV detection.

Methodology and Applications: A reversed-phase HPLC (RP-HPLC) method would be the most common approach. In this setup, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Stationary Phase: A standard C18 (octadecylsilyl) silica (B1680970) gel column is generally effective. For piperidine (B6355638) derivatives, columns like the Kinetex PS C18 or Accucore RP-MS have been used. researchgate.net

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any impurities with different polarities.

Detection: The presence of the aminophenyl group allows for strong UV absorbance, making a UV detector a suitable and sensitive choice. The detection wavelength is typically set around 230-260 nm. While the parent compound 3-aminopiperidine has weak UV absorption, often necessitating derivatization, the introduction of the aminophenylmethyl group to the piperidine nitrogen provides a sufficient chromophore. google.comgoogle.com In cases requiring universal detection or for analyzing impurities without chromophores, a Charged Aerosol Detector (CAD) could be utilized. researchgate.net

The method can be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness for quantitative analysis of the main compound and its potential process-related impurities or degradation products. researchgate.net

Interactive Data Table: Example HPLC Parameters

ParameterTypical ConditionRationale
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of basic amines and amides.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the compound.
Gradient 5% B to 95% B over 20 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Detector UV at 254 nmThe aminophenyl ring provides a strong chromophore for sensitive detection.
Injection Volume 10 µLA typical volume for analytical HPLC.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, although its application to a relatively polar and high molecular weight compound like this compound presents challenges. The compound's low volatility may require high temperatures, which could lead to thermal degradation.

Methodology and Applications: Direct injection of the compound is possible if it is thermally stable. A GC method developed for the related compound 3-aminopiperidine utilized a direct injection mode with a flame ionization detector (FID). researchgate.netresearchgate.net

Column: A common and robust choice would be a capillary column with a diphenyl dimethyl polysiloxane stationary phase (e.g., DB-5 or HP-5), which separates compounds based on their boiling points and interactions with the stationary phase. researchgate.net

Temperatures: A programmed temperature ramp would be necessary. The injector and detector would be set to a high temperature (e.g., 250-300 °C) to ensure rapid volatilization and prevent condensation. The oven temperature would start low and ramp up to elute the analyte.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas. researchgate.net

Detection: A Flame Ionization Detector (FID) is a common choice, offering high sensitivity for organic compounds. For structural confirmation, a mass spectrometer (MS) is used as the detector (GC-MS).

Derivatization: If the compound shows poor peak shape or thermal instability due to the primary amine and amide groups, derivatization can be employed. Silylation of the N-H groups with reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) would increase volatility and thermal stability, leading to improved chromatographic performance.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of a synthesized compound. Techniques such as NMR, MS, and IR provide complementary information about the molecule's connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the exact structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR experiments would be essential for the unambiguous characterization of this compound. While specific spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of its constituent parts and related structures. rsc.orgchemicalbook.com

¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The integration of these signals would correspond to the number of protons, and their splitting patterns (multiplicity) would reveal adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule, confirming the carbon skeleton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
Aromatic -NH₂ ~5.0 - 5.5-Broad singlet
Aromatic C-H (ortho, para to -NH₂) ~6.4 - 6.7~112 - 115Multiplet
Aromatic C-H (ortho to -CH₂) ~6.9 - 7.1~129Triplet
Aromatic C-NH₂ -~148-
Aromatic C-CH₂ -~139-
Benzylic -CH₂- ~3.4 - 3.6~62 - 64Singlet
Piperidine H-2, H-6 (axial/equatorial) ~1.9 - 2.9~54, ~60Multiplets
Piperidine H-3 ~2.2 - 2.4~45Multiplet
Piperidine H-4, H-5 (axial/equatorial) ~1.4 - 1.8~25, ~30Multiplets
Amide -CONH₂ ~6.8, ~7.3-Two broad singlets
Amide -C=O -~175 - 177-

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.

Expected Findings:

Molecular Ion: In positive ion mode ESI-MS, the compound would be expected to show a prominent protonated molecular ion peak ([M+H]⁺). The monoisotopic mass of C₁₃H₁₉N₃O is 233.1528 Da. Therefore, the [M+H]⁺ peak should appear at an m/z of approximately 234.1601. Predicted m/z values for adducts of the 4-amino isomer support this. uni.lu

Fragmentation Pattern: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. The most likely cleavage would occur at the benzylic C-N bond, which is typically the weakest bond. This would lead to two major fragment ions:

An aminobenzyl cation fragment at m/z ≈ 106.

A protonated piperidine-3-carboxamide fragment at m/z ≈ 127. Further fragmentation of the aminophenyl group could also be observed, consistent with studies on related N-(3-aminophenyl) amides. researchgate.net

Interactive Data Table: Predicted ESI-MS Fragments

m/z (Predicted)Ion StructureFragmentation Pathway
234.16[C₁₃H₂₀N₃O]⁺Protonated molecular ion [M+H]⁺
127.09[C₆H₁₁N₂O]⁺Cleavage of the benzylic C-N bond (piperidine portion)
106.07[C₇H₈N]⁺Cleavage of the benzylic C-N bond (aminobenzyl portion)
217.13[C₁₃H₁₇N₂O]⁺Loss of ammonia (B1221849) (NH₃) from the [M+H]⁺ ion

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its amine, amide, aromatic, and aliphatic moieties. Data from related structures like piperidine and nipecotamide (B1220166) (piperidine-3-carboxamide) can be used to assign these bands. nist.govnist.gov

Expected Characteristic Absorption Bands:

N-H Stretching: Two distinct bands are expected in the 3450-3250 cm⁻¹ region. One pair of sharp-to-medium bands around 3400-3300 cm⁻¹ would correspond to the asymmetric and symmetric stretching of the primary aromatic amine (-NH₂). Another pair of bands, often broader, in a similar region would arise from the primary amide (-CONH₂) N-H stretching.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine and benzylic methylene (B1212753) groups will be visible as strong bands in the 2950-2800 cm⁻¹ region.

C=O Stretching (Amide I): A very strong and sharp absorption band is expected around 1680-1640 cm⁻¹ due to the carbonyl stretch of the primary amide.

N-H Bending (Amide II and Amine): The N-H bending vibration of the amide group (Amide II band) appears around 1640-1590 cm⁻¹. The scissoring vibration of the primary aromatic amine also occurs in this region, typically near 1600 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce medium to weak bands in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3400 - 3300Primary Aromatic AmineN-H Asymmetric/Symmetric StretchMedium, Sharp
3350 - 3180Primary AmideN-H Asymmetric/Symmetric StretchMedium, Broad
3100 - 3000Aromatic C-HC-H StretchWeak
2950 - 2800Aliphatic C-HC-H StretchStrong
1680 - 1640Primary Amide (C=O)C=O Stretch (Amide I)Strong, Sharp
1640 - 1590Primary Amide (N-H)N-H Bend (Amide II)Medium to Strong
1620 - 1580Primary Aromatic AmineN-H BendMedium
1600 - 1450Aromatic RingC=C StretchMedium to Weak
800 - 600Aromatic RingC-H Out-of-plane BendStrong

Quantitative Analysis in Biological Matrices (in vitro and cellular samples)

The quantitative determination of this compound in complex biological matrices, such as plasma, cell lysates, or tissue homogenates, is essential for understanding its behavior in preclinical research settings. The complexity of these matrices, which contain numerous endogenous components like proteins, lipids, and salts, necessitates highly selective and sensitive analytical methods to ensure accurate quantification. Among the available techniques, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior specificity, sensitivity, and wide dynamic range. bioanalysis-zone.com This method allows for the reliable measurement of low concentrations of the target analyte, distinguishing it from structurally similar compounds and matrix interferences.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides robust and reliable quantification of small molecules in biological samples. The methodology involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial step involves extracting the analyte from the biological matrix and removing interfering substances. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the sample (e.g., plasma) to denature and precipitate proteins. The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It offers a cleaner extract than PPT. nih.gov

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while impurities are washed away. The purified analyte is then eluted with a suitable solvent. vliz.be

Chromatographic Separation: High-performance liquid chromatography (HPLC) is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. Reversed-phase chromatography is typically employed for compounds of this nature. A C18 or a related column (e.g., RP Amide) is often used with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation and peak shape.

Mass Spectrometric Detection: Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive mode, which is suitable for molecules containing basic nitrogen atoms like the amino and piperidine groups. The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode for quantification. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing background noise. nih.gov

Method validation is performed to ensure reliability, assessing parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.govresearchgate.net The LLOQ for similar compounds in biological matrices is often in the low nanogram per milliliter (ng/mL) range. nih.gov

The table below outlines a typical set of LC-MS/MS parameters that could be adapted for the quantitative analysis of this compound, based on methods developed for structurally related piperidine carboxamides. nih.gov

ParameterTypical Condition/ValuePurpose
LC System High-Performance Liquid Chromatography (HPLC)Separates the analyte from matrix components.
Column Reversed-Phase C18 or RP Amide (e.g., 5 cm × 2.1 mm, 2.7 µm)Stationary phase for chromatographic separation. nih.gov
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase; acid improves peak shape and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component of the mobile phase for eluting the analyte.
Flow Rate 0.3 - 0.5 mL/minControls the speed of separation and analysis time. nih.gov
Injection Volume 1 - 10 µLVolume of the prepared sample introduced into the LC system. nih.gov
Ionization Source Electrospray Ionization (ESI), Positive ModeGenerates charged ions ([M+H]⁺) from the analyte for MS detection.
Detection Mode Multiple Reaction Monitoring (MRM)Highly selective and sensitive detection by monitoring a specific precursor → product ion transition.
Example MRM Transition m/z 421.25 > 151.97 (for a related piperidine carboxamide)Specific mass-to-charge ratios for the precursor and product ions used for quantification. nih.gov

Advanced Structure Activity Relationship Sar and Structure Property Relationship Spr Insights for Analogues of 1 3 Aminophenyl Methyl Piperidine 3 Carboxamide

Systematic SAR Studies on the Piperidine (B6355638) Core and Substituents

The piperidine ring is a foundational structural motif in medicinal chemistry, valued for its pharmacological versatility and synthetic accessibility. researchgate.net Systematic structure-activity relationship (SAR) studies on analogues of 1-[(3-aminophenyl)methyl]piperidine-3-carboxamide have revealed critical insights into the structural requirements for biological activity. Modifications to the piperidine core and its substituents have profound effects on the potency and efficacy of these compounds.

Research into a series of N-arylpiperidine-3-carboxamide derivatives has demonstrated the importance of the piperidine-3-carboxamide moiety itself. nih.gov Alterations to this core structure significantly impact activity. For instance, moving the carboxamide group from the 3-position to the 4-position, as in piperidine-4-carboxamide, results in an inactive compound. nih.gov This highlights the regioisomeric sensitivity of the scaffold. Furthermore, changing the ring size of the heterocyclic core also leads to a decline in activity. The replacement of the six-membered piperidine ring with a smaller five-membered pyrrolidine (B122466) or a four-membered azetidine (B1206935) ring caused a gradual decrease in senescence-inducing activity in melanoma cells. nih.gov

Stereochemistry is another crucial factor. For certain piperidine carboxamides, the (S)-enantiomer has been found to be significantly more potent than the (R)-enantiomer, in some cases by as much as 100-fold. nih.gov This enantioselectivity was also observed in N-arylpiperidine-3-carboxamide derivatives, where the S-configuration was more active than the racemic mixture or the R-configuration. nih.gov

The linker between the aminophenyl group and the piperidine nitrogen is also critical. Replacing the methylene (B1212753) linker with a carbonyl or sulfonyl group was found to be detrimental to activity. nih.gov Similarly, a reverse-amide analogue of the original scaffold proved to be inactive, underscoring the specific structural and electronic properties required at this position. nih.gov

Substituents on the aryl rings play a major role in modulating the activity of these compounds. A detailed SAR study led to the identification of a derivative with a pyridine (B92270) ring and a pyrrole (B145914) substituent that demonstrated markedly improved antimelanoma activity (IC₅₀ = 0.03 µM) and induced a senescence-like phenotype (EC₅₀ = 0.04 µM) in human melanoma A375 cells. nih.gov

The following table summarizes key SAR findings for modifications on the piperidine core of this compound analogues.

Modification Site Structural Change Impact on In Vitro Activity Reference
Piperidine Core Isomeric position of carboxamide (3- vs. 4-position)Moving to the 4-position leads to inactivity. nih.gov
Ring size (vs. pyrrolidine or azetidine)Smaller rings gradually decrease activity. nih.gov
Stereochemistry (S- vs. R-enantiomer)(S)-enantiomer is significantly more potent. nih.govnih.gov
Linker Methylene replaced by carbonyl or sulfonylNot effective for inducing senescence. nih.gov
Substituents Aryl ring substitutionsIntroduction of specific pyridine and pyrrole groups markedly improves antimelanoma activity. nih.gov

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design strategy used to identify the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. For derivatives of piperidine-3-carboxamide, this approach has been successfully employed to understand the structural requirements for their activity as senescence inducers in melanoma. nih.gov

A six-point pharmacophore hypothesis was developed based on a set of 46 N-arylpiperidine-3-carboxamide analogues and their senescence-inducing activity. nih.gov The model identified the following key features as crucial for activity:

One Hydrogen-Bond Acceptor (A): This feature was mapped to the carbonyl group of the 3-carboxamide.

One Hydrophobic Group (H): Associated with the piperidine nitrogen.

One Positively Ionizable (P): Also associated with the piperidine nitrogen.

Three Aromatic Rings (R): Corresponding to the substituted aryl rings of the analogues. nih.gov

This pharmacophore model effectively explained the observed differences in biological activities, particularly the enantioselectivity. The more active S-isomers mapped well to all six pharmacophoric features, while the less active R-isomers showed significant mismapping, especially concerning one of the aromatic ring features. nih.gov Such models provide a rational basis for the design of novel and more potent analogues. nih.gov

The general principles of pharmacophore design for related inhibitor classes, such as those targeting Poly (ADP-ribose) polymerase (PARP), often share common features. Many PARP inhibitors are designed to mimic the nicotinamide (B372718) portion of the NAD+ substrate. mdpi.comnih.gov Their common pharmacophoric elements typically include an aromatic ring for π-π stacking interactions and a carboxamide core for hydrogen bonding within the enzyme's active site. mdpi.com These established models for related targets can provide complementary insights for the ligand-based design of novel piperidine-3-carboxamide derivatives.

Computational SAR/SPR Approaches for in vitro Parameters

Computational methods are integral to modern drug discovery, providing valuable insights into structure-activity relationships (SAR) and structure-property relationships (SPR) that guide the optimization of lead compounds. For piperidine-3-carboxamide derivatives, computational approaches such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been used to correlate the molecular architecture of the compounds with their in vitro biological activity. nih.gov

An atom-based 3D-QSAR study was performed on a series of piperidine-3-carboxamide (PCA) derivatives to understand the structural basis for their senescence-inducing activity in melanoma cells. nih.gov This method generates a predictive model by aligning the molecules and creating a 3D grid where the steric and electrostatic fields of each molecule are calculated. The resulting model can visually represent regions where specific properties (e.g., positive or negative charge, bulky groups) are favorable or unfavorable for activity, thereby guiding the design of new analogues with enhanced potency. nih.gov

Molecular docking is another widely used computational technique to predict the binding mode of a ligand within the active site of a biological target. For carboxamide-containing compounds, docking simulations can highlight key non-covalent interactions, such as hydrogen bonds and π-π stacking, that are critical for binding affinity. mdpi.comnih.gov In the context of PARP inhibitors, a related class of molecules, docking studies have consistently shown that the carboxamide moiety forms crucial hydrogen bonds with amino acid residues like Gly863 and Ser904, while an aromatic ring engages in π-π stacking with Tyr907. mdpi.com These computational predictions help rationalize observed SAR data and inform the design of molecules with improved target engagement.

In addition to predicting activity, computational tools can also forecast pharmacokinetic properties (in silico ADMET—absorption, distribution, metabolism, excretion, and toxicity). mdpi.com Predicting these parameters early in the discovery process helps to identify compounds that are more likely to have favorable drug-like properties, reducing the risk of late-stage failures.

Exploration of Bioisosteric Replacements to Modulate in vitro Activity

Bioisosteric replacement is a strategy in medicinal chemistry used to modify a compound's physicochemical properties, biological activity, or metabolic stability by substituting one atom or group with another that has similar steric and electronic features. cambridgemedchemconsulting.comnih.gov This approach has been applied to analogues of this compound and related scaffolds to fine-tune their in vitro activity and properties.

In the development of piperidine-3-carboxamide derivatives, some bioisosteric replacements were explored for the linker group. The substitution of the methylene linker with isosteric carbonyl or sulfonyl groups was investigated; however, these changes were found to be ineffective for inducing the desired biological response. nih.gov This suggests that while these groups may have some structural similarity, their electronic differences are not tolerated for this specific activity.

In the broader context of PARP inhibitors, where the carboxamide moiety is a key pharmacophoric element, various scaffolds have been explored as bioisosteres for the traditional phthalazinone nucleus of the drug Olaparib. For example, a pyridopyridazinone scaffold was successfully used as an isostere, leading to compounds with potent PARP-1 inhibitory activity in the nanomolar range. researchgate.net

The following table presents examples of bioisosteric replacements explored in piperidine-containing scaffolds and their impact on activity or properties.

Original Group Bioisosteric Replacement Scaffold/Compound Class Observed Outcome Reference
Methylene LinkerCarbonyl or SulfonylPiperidine-3-carboxamideIneffective for inducing senescence nih.gov
Ester1,2,4-Oxadiazole4β-Aryl-piperidineIncreased duration of action; activity modulated by substituent size nih.gov
PhthalazinonePyridopyridazinonePARP InhibitorsMaintained potent PARP-1 inhibitory activity (nanomolar range) researchgate.net

Future Research Horizons for this compound: An Emerging Compound of Interest

The chemical compound this compound is poised for significant exploration in the fields of chemical biology and drug discovery. While extensive research on this specific molecule is still emerging, its structural components, featuring a piperidine-3-carboxamide core, suggest a wealth of potential applications and research avenues. This article delineates future directions and emerging research opportunities for this compound, focusing on its prospective utility as a chemical probe, the development of innovative and sustainable synthetic methodologies, the exploration of its broader biological activities, and the application of advanced computational modeling to predict its behavior and guide future studies.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide?

The synthesis of piperidine-3-carboxamide derivatives typically involves multi-step reactions. For example, similar compounds are synthesized by reacting piperidine-3-carboxamide with substituted benzyl halides in solvents like DMF or dioxane, using Na₂CO₃ as a base. Reaction temperatures are critical; heating to 100°C for 12–24 hours under reflux is common. Post-reaction, neutralization with Et₃N and purification via column chromatography (using hexane/ethyl acetate as eluents) yields products with >90% purity .

Q. Which purification techniques are most effective for isolating this compound?

Column chromatography is widely used, with silica gel as the stationary phase and hexane/ethyl acetate (3:1) as the mobile phase. For high-purity crystalline solids, recrystallization from ethanol or methanol is recommended. Analytical techniques like HPLC or LC-MS should confirm purity (>95%) and structural integrity .

Q. How does solvent choice impact the compound’s stability and solubility?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Stability studies indicate that it remains intact under inert atmospheres (N₂/Ar) at room temperature for 72 hours. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the amide bond .

Q. What safety precautions are required when handling this compound?

Based on structurally similar piperidine derivatives, the compound may pose acute oral toxicity (Category 4) and skin irritation (Category 2). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store at –20°C under anhydrous conditions .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or cell lines. To address this:

  • Standardize protocols : Use identical buffer systems (e.g., PBS at pH 7.4) and cell-culture media.
  • Validate targets : Perform competitive binding assays with known inhibitors.
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residues) .

Q. What analytical methods confirm the compound’s structural integrity and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR spectra should match predicted chemical shifts (e.g., piperidine protons at δ 1.5–3.0 ppm, aromatic protons at δ 6.5–7.5 ppm).
  • Mass spectrometry : ESI-MS should show [M+H]⁺ peaks corresponding to the molecular formula (C₁₃H₁₉N₃O).
  • HPLC : Use a C18 column with a water/acetonitrile gradient (90:10 to 10:90) to confirm >95% purity .

Q. How can researchers design experiments to identify biological targets?

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities for kinases or GPCRs.
  • Enzyme inhibition assays : Test IC₅₀ values using fluorogenic substrates (e.g., for proteases or phosphatases).
  • CRISPR-Cas9 knockout models : Validate target relevance by observing phenotypic changes in gene-edited cell lines .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Salt formation : Convert the free base to a hydrochloride salt to enhance aqueous solubility.
  • Lipid nanoparticle encapsulation : Improve plasma half-life and tissue penetration.
  • Pharmacokinetic profiling : Monitor plasma concentration-time curves after oral/intravenous administration in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.